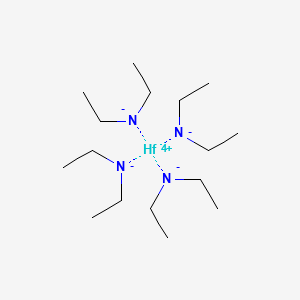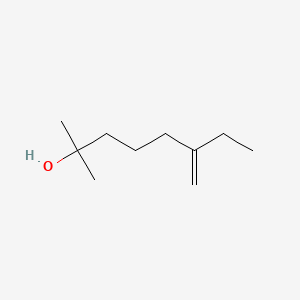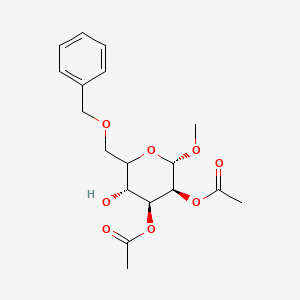
6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside: is a chemical compound with the molecular formula C18H24O8 and a molecular weight of 368.38. It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2 and 3 are acetylated, and the hydroxyl group at position 6 is benzylated. This compound is primarily used in biochemical research, particularly in the study of carbohydrates and lipids .
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex carbohydrate derivatives.
- Studied for its reactivity and functional group transformations .
Biology:
- Investigated for its potential role in glycosylation processes.
- Used in the study of carbohydrate-protein interactions .
Medicine:
- Explored for its potential use in drug delivery systems due to its carbohydrate structure.
- Studied for its potential therapeutic applications in targeting specific biological pathways .
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Used in the formulation of biochemical assays and diagnostic kits .
Analyse Biochimique
Molecular Mechanism
The molecular mechanism of 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The molecular structure of the compound and related molecules can be elucidated using techniques like NMR spectroscopy and X-ray crystallography.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucopyranoside followed by selective deprotection and functionalization. The general steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using acetyl groups to form a fully acetylated glucopyranoside derivative.
Selective Deprotection: The acetyl groups at positions 2 and 3 are selectively removed.
Benzylation: The hydroxyl group at position 6 is benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Re-acetylation: The hydroxyl groups at positions 2 and 3 are re-acetylated to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Deprotection: Using large quantities of reagents and solvents to protect and deprotect the hydroxyl groups.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Deacetylated glucopyranoside derivatives.
Substitution: Various substituted glucopyranoside derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, primarily through its carbohydrate moiety. The compound can participate in glycosylation reactions, where it acts as a donor or acceptor of glycosyl groups. The benzyl and acetyl groups influence its reactivity and stability, allowing it to interact with various enzymes and proteins involved in carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
- Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
- Methyl 2,3-di-O-benzoyl-alpha-D-glucopyranoside
- Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Uniqueness:
- The presence of both benzyl and acetyl groups in 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside provides a unique combination of reactivity and stability.
- The selective protection and deprotection steps in its synthesis allow for precise functionalization, making it a valuable intermediate in carbohydrate chemistry .
Propriétés
IUPAC Name |
[(2S,3S,4S,5R)-3-acetyloxy-5-hydroxy-2-methoxy-6-(phenylmethoxymethyl)oxan-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O8/c1-11(19)24-16-15(21)14(10-23-9-13-7-5-4-6-8-13)26-18(22-3)17(16)25-12(2)20/h4-8,14-18,21H,9-10H2,1-3H3/t14?,15-,16+,17+,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVXPDCGHDLLIM-LUWVYCGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)COCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](OC([C@H]1O)COCC2=CC=CC=C2)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[(4E)-6-oxohexa-1,4-dien-3-yl]carbamate](/img/structure/B1140418.png)

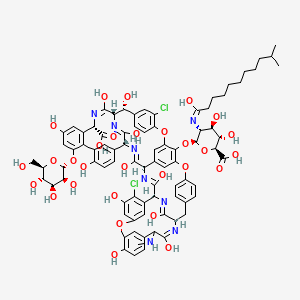


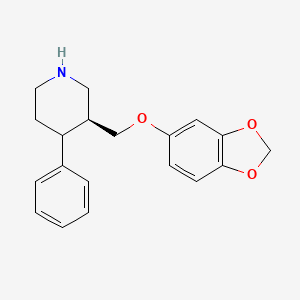

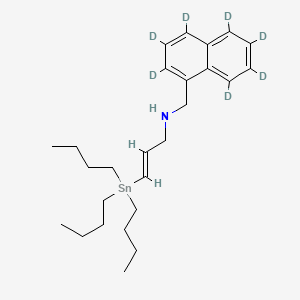
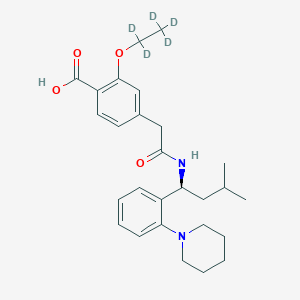
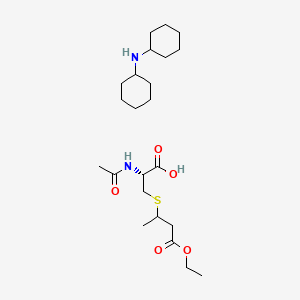
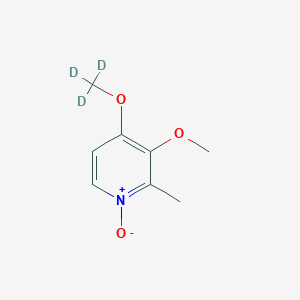
![(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B1140437.png)
